molecular formula C16H21BrN2O5 B3156039 4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 816442-95-2

4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid

Cat. No. B3156039
CAS RN: 816442-95-2
M. Wt: 401.25 g/mol
InChI Key: KFROZYSGCHMBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid (4-{2-[(BTBP)A]H}-4-OBA) is a synthetic organic compound that belongs to the class of hydrazides. It is a colorless solid with a molecular weight of 459.35 g/mol and a purity of 99%. 4-{2-[(BTBP)A]H}-4-OBA has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in catalytic processes, and as a reagent in biochemistry and molecular biology.

Scientific Research Applications

4-{2-[(BTBP)A]H}-4-OBA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in catalytic processes, and as a reagent in biochemistry and molecular biology. It has also been used as a reagent in the synthesis of heterocyclic compounds, including pyridines, quinolines, and benzothiazoles. Additionally, it has been used as a reagent in the synthesis of peptides, peptidomimetics, and oligonucleotides.

Mechanism of Action

The mechanism of action of 4-{2-[(BTBP)A]H}-4-OBA is not yet fully understood. However, it is believed to act as an acid-base catalyst in the hydrolysis of esters, amides, and other organic compounds. Additionally, it is thought to be involved in the formation of amides from carboxylic acids and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{2-[(BTBP)A]H}-4-OBA are not yet fully understood. However, it is believed to act as an acid-base catalyst in the hydrolysis of esters, amides, and other organic compounds. Additionally, it is thought to be involved in the formation of amides from carboxylic acids and amines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-[(BTBP)A]H}-4-OBA in lab experiments include its high purity, its low cost, and its availability. Additionally, it is a non-toxic and non-flammable compound, making it safe to use in laboratory settings. The main limitation of using 4-{2-[(BTBP)A]H}-4-OBA in lab experiments is its lack of solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

Future research on 4-{2-[(BTBP)A]H}-4-OBA could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could explore its potential applications in the synthesis of peptides, peptidomimetics, and oligonucleotides. Additionally, research could be conducted to explore its potential as a catalyst in catalytic processes and its potential as a reagent in organic synthesis.

properties

IUPAC Name

4-[2-[2-(2-bromo-4-tert-butylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O5/c1-16(2,3)10-4-5-12(11(17)8-10)24-9-14(21)19-18-13(20)6-7-15(22)23/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFROZYSGCHMBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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